Cas no 97892-66-5 (7-chloro-4-hydrazinyl-2-methylquinoline)

7-Chloro-4-hydrazinyl-2-methylquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and chemical synthesis. Its structural features, including the hydrazinyl and chloro substituents, make it a versatile intermediate for the development of biologically active compounds, such as antimicrobial or antimalarial agents. The methyl group at the 2-position enhances stability, while the reactive hydrazinyl moiety allows for further functionalization, enabling the synthesis of more complex heterocyclic systems. This compound is characterized by high purity and consistent quality, ensuring reliable performance in research and industrial applications. Its well-defined chemical properties facilitate precise modifications, making it valuable for medicinal chemistry and material science investigations.
7-chloro-4-hydrazinyl-2-methylquinoline structure
97892-66-5 structure
Product name:7-chloro-4-hydrazinyl-2-methylquinoline
CAS No:97892-66-5
MF:C10H10ClN3
MW:207.659500598907
MDL:MFCD00272488
CID:803731
PubChem ID:460141

7-chloro-4-hydrazinyl-2-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,7-chloro-4-hydrazinyl-2-methyl-
    • (7-chloro-2-methylquinolin-4-yl)hydrazine
    • 7-CHLORO-4-HYDRAZINO-2-METHYLQUINOLINE
    • 7-Chloro-4-hydrazinyl-2-methylquinoline
    • 2-metil-4-idrazino-7-clorochinolina
    • 7-chloro-2-methyl-4-quinolylhydrazine
    • F1174-3121
    • AKOS000266948
    • (7-chloro-2-methyl-4-quinolyl)hydrazine
    • Quinoline, 7-chloro-4-hydrazino-2-methyl-
    • EN300-240194
    • 97892-66-5
    • FT-0621378
    • Oprea1_318997
    • DTXSID30332720
    • Cyclohexylglycolicacid
    • 7-chloro-4-hydrazinyl-2-methylquinoline
    • MDL: MFCD00272488
    • Inchi: InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)
    • InChI Key: OJXSAMCCXSURIW-UHFFFAOYSA-N
    • SMILES: CC1=CC(=NN)C2=C(C=C(C=C2)Cl)N1

Computed Properties

  • Exact Mass: 207.05600
  • Monoisotopic Mass: 207.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94000
  • LogP: 3.25550

7-chloro-4-hydrazinyl-2-methylquinoline Security Information

7-chloro-4-hydrazinyl-2-methylquinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-chloro-4-hydrazinyl-2-methylquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-240194-0.5g
7-chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 95%
0.5g
$699.0 2024-06-19
Life Chemicals
F1174-3121-1g
7-chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 95%
1g
$667.0 2023-09-07
Life Chemicals
F1174-3121-5g
7-chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 95%
5g
$2001.0 2023-09-07
Life Chemicals
F1174-3121-10g
7-chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 95%
10g
$2801.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140744-100mg
7-Chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 97%
100mg
¥2151.00 2024-04-23
Enamine
EN300-240194-0.25g
7-chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 95%
0.25g
$670.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140744-1g
7-Chloro-4-hydrazinyl-2-methylquinoline
97892-66-5 97%
1g
¥8221.00 2024-04-23
A2B Chem LLC
AI01952-250mg
7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
97892-66-5 95%
250mg
$508.00 2024-07-18
A2B Chem LLC
AI01952-5g
7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
97892-66-5 95%
5g
$3949.00 2024-07-18
A2B Chem LLC
AI01952-10mg
7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
97892-66-5 95%
10mg
$291.00 2024-05-20

Additional information on 7-chloro-4-hydrazinyl-2-methylquinoline

Research Brief on 7-Chloro-4-hydrazinyl-2-methylquinoline (CAS: 97892-66-5): Recent Advances and Applications

7-Chloro-4-hydrazinyl-2-methylquinoline (CAS: 97892-66-5) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its hydrazinyl and chloro substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a scaffold for antimalarial, anticancer, and antimicrobial agents, leveraging its unique chemical properties and reactivity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimalarial activity of 7-chloro-4-hydrazinyl-2-methylquinoline derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against Plasmodium falciparum. The results demonstrated that certain derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar range. The study highlighted the importance of the hydrazinyl group in enhancing binding affinity to the parasite's dihydrofolate reductase enzyme, a validated drug target.

In the context of anticancer research, a recent preprint on bioRxiv (2024) explored the compound's potential as a kinase inhibitor. The study utilized computational docking and molecular dynamics simulations to predict interactions between 7-chloro-4-hydrazinyl-2-methylquinoline and various kinase domains. Experimental validation revealed selective inhibition of Aurora kinase A, a protein implicated in tumor progression. These findings suggest that further optimization of this scaffold could yield promising candidates for targeted cancer therapy.

Another notable application of 7-chloro-4-hydrazinyl-2-methylquinoline lies in its role as a precursor for fluorescent probes. A 2023 paper in ACS Chemical Biology reported the development of a quinoline-based probe for detecting reactive oxygen species (ROS) in live cells. The probe, derived from 97892-66-5, exhibited high sensitivity and selectivity for hydroxyl radicals, enabling real-time monitoring of oxidative stress in neuronal models. This advancement holds implications for studying neurodegenerative diseases and screening antioxidant compounds.

From a synthetic chemistry perspective, recent work has focused on improving the scalability and sustainability of 7-chloro-4-hydrazinyl-2-methylquinoline production. A 2024 Green Chemistry article described a novel catalytic method for its synthesis, employing earth-abundant metals and reducing hazardous waste generation by 70% compared to traditional routes. This development aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.

In conclusion, 7-chloro-4-hydrazinyl-2-methylquinoline (CAS: 97892-66-5) continues to be a valuable scaffold in drug discovery and chemical biology. Recent studies have expanded its applications across therapeutic areas and analytical tools, while also addressing synthetic challenges. Future research directions may include exploring its potential in combination therapies, further optimizing its pharmacokinetic properties, and developing additional derivatives for specialized applications.

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